Cas no 2227805-67-4 (rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a 1,3-dimethylpyrazole moiety. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its rigid cyclopropane scaffold, which can impart conformational restraint to potential bioactive molecules. The presence of both carboxylic acid and pyrazole functional groups enhances its utility as a versatile intermediate for further derivatization or as a building block in drug discovery. Its stereochemistry (rac-1R,2R) may also be relevant for studies on enantioselective interactions. The compound is typically characterized by high purity and stability, making it suitable for research applications requiring precise structural control.
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid structure
2227805-67-4 structure
Product Name:rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
CAS No:2227805-67-4
MF:C9H12N2O2
MW:180.203782081604
CID:6518741
PubChem ID:165672441
Update Time:2025-08-04

rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
    • 2227805-67-4
    • EN300-1766387
    • Inchi: 1S/C9H12N2O2/c1-5-8(4-11(2)10-5)6-3-7(6)9(12)13/h4,6-7H,3H2,1-2H3,(H,12,13)/t6-,7-/m1/s1
    • InChI Key: POHHLFFCPLVOTR-RNFRBKRXSA-N
    • SMILES: OC([C@@H]1C[C@H]1C1=CN(C)N=C1C)=O

Computed Properties

  • Exact Mass: 180.089877630g/mol
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 55.1Ų

rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1766387-0.05g
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
2227805-67-4
0.05g
$1188.0 2023-09-20
Enamine
EN300-1766387-0.1g
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
2227805-67-4
0.1g
$1244.0 2023-09-20
Enamine
EN300-1766387-0.25g
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
2227805-67-4
0.25g
$1300.0 2023-09-20
Enamine
EN300-1766387-0.5g
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
2227805-67-4
0.5g
$1357.0 2023-09-20
Enamine
EN300-1766387-1.0g
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
2227805-67-4
1g
$1414.0 2023-06-03
Enamine
EN300-1766387-2.5g
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
2227805-67-4
2.5g
$2771.0 2023-09-20
Enamine
EN300-1766387-5.0g
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
2227805-67-4
5g
$4102.0 2023-06-03
Enamine
EN300-1766387-10.0g
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
2227805-67-4
10g
$6082.0 2023-06-03
Enamine
EN300-1766387-1g
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
2227805-67-4
1g
$1414.0 2023-09-20
Enamine
EN300-1766387-5g
rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
2227805-67-4
5g
$4102.0 2023-09-20

Additional information on rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Comprehensive Overview of rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2227805-67-4)

The compound rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid (CAS No. 2227805-67-4) is a chiral cyclopropane derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a 1,3-dimethyl-1H-pyrazole moiety fused to a cyclopropane carboxylic acid backbone, makes it a versatile intermediate for drug discovery and material science applications. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential bioactivity, particularly in modulating enzyme targets and receptor interactions.

In recent years, the demand for chiral building blocks like rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid has surged, driven by advancements in asymmetric synthesis and green chemistry. This compound aligns with the growing trend of sustainable pharmaceutical intermediates, as its synthesis can be optimized for minimal waste and energy efficiency. Its pyrazole-cyclopropane hybrid structure also resonates with the search for novel bioactive scaffolds, a hot topic in medicinal chemistry forums and AI-driven drug design platforms.

From a technical perspective, the CAS No. 2227805-67-4 compound exhibits intriguing physicochemical properties. The cyclopropane ring introduces strain, enhancing reactivity, while the carboxylic acid group offers functionalization opportunities. These attributes make it valuable for structure-activity relationship (SAR) studies, a frequent search term among chemists exploring small-molecule modulators. Its 1,3-dimethylpyrazole component further contributes to metabolic stability, a critical factor in lead optimization workflows.

The applications of rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid extend beyond traditional pharmaceuticals. It has garnered attention in agrochemical innovation, particularly in designing next-generation crop protection agents. The compound’s potential to interact with plant hormone pathways mirrors industry interest in eco-friendly pesticides, a trending topic in sustainable agriculture. Additionally, its chiral purity (1R,2R enantiomer) is crucial for stereoselective synthesis, a niche yet high-impact area in organic chemistry.

Analytical characterization of CAS No. 2227805-67-4 typically involves HPLC chiral separation and NMR spectroscopy, techniques frequently queried in academic databases. The compound’s logP and pKa values are also of interest to researchers predicting drug-likeness, a common concern in preclinical development. Notably, its stability under various pH conditions makes it suitable for formulation studies, another trending subject in pharmaceutical sciences.

In conclusion, rac-(1R,2R)-2-(1,3-dimethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid represents a compelling case study at the intersection of chiral chemistry and applied life sciences. Its multifaceted utility—from drug discovery to green chemistry—positions it as a compound of enduring relevance. As AI-powered platforms like molecular docking simulators advance, the demand for such structurally nuanced intermediates will likely grow, further solidifying its role in modern research.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD